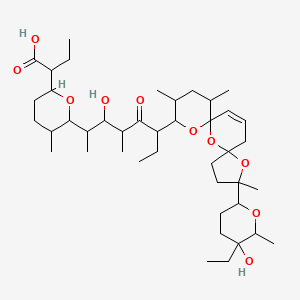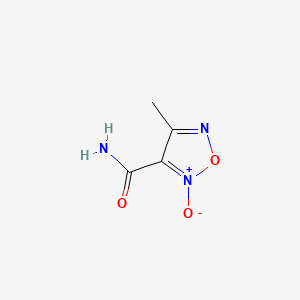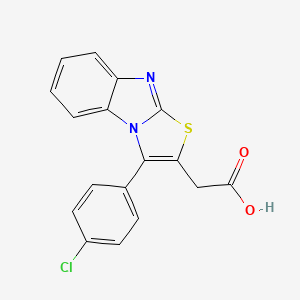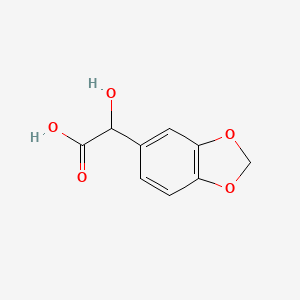
13-Hydroxyeicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Hydroxyeicosatetraenoic acid is a hydroxy fatty acid derivative that plays a significant role in various biological processes. It is a metabolite of arachidonic acid and is involved in the regulation of inflammation and other cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxyeicosatetraenoic acid typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, while chemical synthesis might use reagents like osmium tetroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research and medicine. large-scale synthesis can be achieved through optimized enzymatic processes or chemical synthesis routes that ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form keto derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Keto derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydroxyicosa derivatives.
Scientific Research Applications
13-Hydroxyeicosatetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and other bioactive molecules.
Biology: Studied for its role in cellular signaling and regulation of inflammation.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and other conditions.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 13-Hydroxyeicosatetraenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in the metabolism of arachidonic acid, such as cyclooxygenases and lipoxygenases.
Pathways Involved: It is involved in the regulation of inflammatory pathways and can modulate the production of pro-inflammatory and anti-inflammatory mediators.
Comparison with Similar Compounds
20-Hydroxyicosa-5,8,11,14-tetraenoic acid: Another hydroxy fatty acid derivative with similar biological functions.
15-Hydroxyicosa-5,8,11,13-tetraenoic acid: Known for its role in the resolution of inflammation.
Uniqueness: 13-Hydroxyeicosatetraenoic acid is unique due to its specific position of the hydroxy group and its distinct role in modulating inflammatory responses. Its unique structure allows it to interact with different molecular targets compared to other hydroxy fatty acids.
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
13-hydroxyicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-10-13-16-19(21)17-14-11-8-6-5-7-9-12-15-18-20(22)23/h5-9,12,15,18-19,21H,2-4,10-11,13-14,16-17H2,1H3,(H,22,23) |
InChI Key |
ZFQJWJBAMZFZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCC=CC=CC=CC=CC(=O)O)O |
Synonyms |
13-HETE 13-hydroxyeicosatetraenoic acid 13-hydroxyeicosatetraenoic acid, (S)-(all-Z)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















